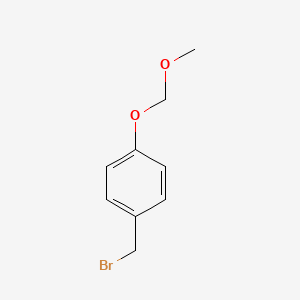

1-(Bromomethyl)-4-(methoxymethoxy)benzene

Description

Significance as a Versatile Synthetic Building Block and Intermediate

The primary role of 1-(Bromomethyl)-4-(methoxymethoxy)benzene in organic synthesis is as an alkylating agent for the introduction of the 4-(methoxymethoxy)benzyl protecting group. This group is analogous to the widely used p-methoxybenzyl (PMB) group, offering protection for sensitive functional groups, particularly alcohols and phenols, during synthetic transformations. nih.govtotal-synthesis.com The protection of a hydroxyl group as a 4-(methoxymethoxy)benzyl ether renders it inert to a wide range of reaction conditions, such as those involving strong bases, organometallic reagents, and many oxidizing and reducing agents.

The versatility of this building block is further highlighted by the specific conditions under which the protecting group can be removed. The methoxymethyl ether component of the substituent allows for cleavage under acidic conditions, while the benzyl (B1604629) ether linkage can be cleaved oxidatively. nih.govresearchgate.net This orthogonality provides chemists with greater flexibility in designing synthetic routes, as the protecting group can be selectively removed in the presence of other acid- or oxidation-labile groups.

Structural Features and Reactivity Context of the Benzene (B151609) Derivative

The reactivity of this compound is a direct consequence of its molecular architecture. The compound consists of a central benzene ring substituted with a bromomethyl group and a methoxymethoxy group at the para position.

The bromomethyl group (-CH₂Br) is the primary site of reactivity. The carbon-bromine bond is polarized, with the carbon atom being electrophilic. Furthermore, the benzylic position of this carbon atom enhances its reactivity towards nucleophilic substitution reactions (Sₙ2). The stability of the potential benzylic carbocation also allows for Sₙ1-type reactions under certain conditions. This makes the compound an excellent substrate for reaction with a wide variety of nucleophiles, including alkoxides, phenoxides, carboxylates, and amines, leading to the formation of the corresponding ethers, esters, and protected amines.

The methoxymethoxy group (-OCH₂OCH₃), commonly known as a MOM ether, serves as a protecting group for the phenolic hydroxyl group. The MOM group is stable under neutral and basic conditions but is readily cleaved by treatment with acid to regenerate the phenol (B47542). organic-chemistry.org This acid lability is a key feature that allows for its removal without affecting other, more robust, protecting groups.

The benzene ring provides a rigid scaffold and influences the reactivity of the attached functional groups through its electronic effects. The methoxymethoxy group is an electron-donating group, which increases the electron density of the aromatic ring and can influence the rate and regioselectivity of any electrophilic aromatic substitution reactions, should they be attempted.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Monoisotopic Mass | 213.99933 Da |

| SMILES | COCC1=CC=C(C=C1)CBr |

| InChI | InChI=1S/C9H11BrO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |

| Predicted XlogP | 2.1 |

Data sourced from PubChem and are predicted values. uni.lu

Table 2: Physicochemical Properties of the Related Compound 1-(Bromomethyl)-4-methoxybenzene

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.44 g/cm³ |

| CAS Number | 2746-25-0 |

Data for the related compound is provided for comparison. ontosight.aiachemblock.com

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKNUKHGROYOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556157 | |

| Record name | 1-(Bromomethyl)-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115032-64-9 | |

| Record name | 1-(Bromomethyl)-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromomethyl 4 Methoxymethoxy Benzene

Benzylic Bromination Strategies

Benzylic bromination is a primary method for the synthesis of 1-(Bromomethyl)-4-(methoxymethoxy)benzene. This approach involves the selective introduction of a bromine atom at the benzylic position of a suitable precursor, most commonly derived from 4-(Methoxymethoxy)benzyl alcohol.

Synthesis from 4-(Methoxymethoxy)benzyl Alcohol Precursors

The conversion of 4-(Methoxymethoxy)benzyl alcohol to the target benzyl (B1604629) bromide is a direct and common synthetic transformation. This can be achieved using several reagent systems, each with its own advantages and specific procedural requirements.

The reaction proceeds through the formation of an intermediate phosphonium (B103445) salt from the reaction of triphenylphosphine with NBS. The alcohol then acts as a nucleophile, attacking the phosphonium species. In the final step, the bromide ion displaces triphenylphosphine oxide in an Sₙ2 reaction to yield the desired benzyl bromide. The use of a non-polar solvent like dichloromethane or tetrahydrofuran is typical, and the reaction is often carried out at or below room temperature to control reactivity.

General Reaction Scheme:

Ph₃P + NBS → [Ph₃P-Br]⁺Succinimide⁻

R-OH + [Ph₃P-Br]⁺ → [R-O-PPh₃]⁺Br⁻ + Succinimide

[R-O-PPh₃]⁺Br⁻ → R-Br + Ph₃PO

This method is known for its mild conditions, which are advantageous for substrates with sensitive functional groups like the methoxymethyl (MOM) ether present in the precursor.

Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols into their corresponding bromides. The reaction of 4-(Methoxymethoxy)benzyl alcohol with PBr₃ provides a direct route to this compound.

A procedure analogous to the synthesis of similar compounds, such as 2,4-dimethoxybenzyl bromide, can be employed. In a typical setup, the alcohol is dissolved in an anhydrous aprotic solvent like toluene or diethyl ether. A small amount of a base, such as pyridine, may be added to neutralize the HBr byproduct generated during the reaction. The PBr₃, often dissolved in the same solvent, is added dropwise to the cooled solution of the alcohol (e.g., 0-5 °C) to manage the exothermic nature of the reaction. After the addition is complete, the reaction is allowed to proceed for a short period before being quenched, typically by pouring it onto ice-water. An extractive workup followed by drying and removal of the solvent yields the crude product, which is often used immediately in subsequent steps due to potential stability issues.

| Reagent System | Precursor | Solvent | Temperature | Typical Yield | Ref |

| PBr₃ / Pyridine | 2,4-dimethoxybenzyl alcohol | Toluene | ~4 °C | Not specified |

Considerations for Reaction Conditions and Selectivity in Benzylic Halogenation

When the precursor is 4-(methoxymethyl)toluene, the synthesis involves a free-radical halogenation at the benzylic position. The success of this benzylic bromination hinges on careful control of reaction conditions to ensure high selectivity for the desired product over competing side reactions, such as bromination of the aromatic ring.

The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, favoring substitution at the benzylic position over electrophilic addition to the aromatic ring. chemistrysteps.com The reaction is initiated by either a radical initiator, like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light). researchgate.net

Key considerations for selectivity include:

Solvent: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) have been traditionally used for Wohl-Ziegler brominations. However, due to its toxicity, less hazardous alternatives are preferred. Studies have shown that solvents like 1,2-dichlorobenzene or (trifluoromethyl)benzene can be superior, offering faster reaction times and higher yields. researchgate.net Acetonitrile has also been used effectively. organic-chemistry.org

Initiator: The reaction requires an initiator to generate the initial bromine radical from NBS. Both chemical initiators (AIBN, BPO) and UV light are effective. researchgate.net

Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to facilitate the decomposition of the radical initiator and promote the halogenation process.

Substrate Reactivity: The methoxymethoxy group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic substitution. This makes the substrate susceptible to competing aromatic bromination by any molecular bromine present. researchgate.net Using NBS is crucial to maintain a very low Br₂ concentration, thereby suppressing this side reaction. chemistrysteps.com

| Condition | Variation | Effect on Benzylic Bromination |

| Solvent | Carbon Tetrachloride (CCl₄) | Classic solvent, effective but toxic. |

| 1,2-Dichlorobenzene | Less toxic alternative to CCl₄, can lead to higher yields and shorter reaction times. | |

| Acetonitrile | Effective solvent, avoids hazardous chlorinated solvents. organic-chemistry.org | |

| (Trifluoromethyl)benzene | Less toxic alternative, provides clean and high-yielding reactions. researchgate.net | |

| Initiator | AIBN or Benzoyl Peroxide | Standard chemical radical initiators. |

| UV Light (Photochemical) | Alternative initiation method, avoids chemical initiator residues. researchgate.net |

Exploration of Alternative Synthetic Routes (e.g., Halogen Exchange Reactions)

Beyond direct bromination, alternative synthetic pathways can be considered for the preparation of this compound. One notable alternative is the use of halogen exchange reactions, commonly known as the Finkelstein reaction.

This method involves the conversion of an alkyl chloride or iodide into the corresponding alkyl bromide. In this context, one could first synthesize 1-(chloromethyl)-4-(methoxymethoxy)benzene. This chloro-analogue can be prepared via chloromethylation of (methoxymethoxy)benzene, although this reaction often uses hazardous reagents. Subsequently, the 1-(chloromethyl) derivative can be treated with a bromide salt, such as sodium bromide or lithium bromide, in a suitable polar aprotic solvent like acetone or acetonitrile.

The equilibrium of the reaction is driven towards the product by the precipitation of the less soluble sodium chloride from the acetone solution. This strategy provides an indirect route that may be advantageous if the corresponding chloromethyl compound is more readily accessible or if direct bromination methods prove to be low-yielding or unselective for a particular substrate.

Mechanistic Investigations of Chemical Transformations Involving 1 Bromomethyl 4 Methoxymethoxy Benzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 1-(Bromomethyl)-4-(methoxymethoxy)benzene is highly susceptible to nucleophilic attack due to the stability of the potential benzylic carbocation intermediate and the good leaving group ability of the bromide ion. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics of nucleophilic substitution at the benzylic position of this compound are influenced by several factors, including the solvent polarity, the nucleophile's strength and concentration, and the temperature. While specific kinetic data for this exact compound are not extensively documented, studies on analogous para-substituted benzyl (B1604629) bromides provide valuable insights.

For instance, the solvolysis of para-substituted benzyl halides often exhibits a curved Hammett plot, suggesting a change in mechanism from S(_N)2 to S(_N)1 as the substituent becomes more electron-donating. The 4-(methoxymethoxy) group is an electron-donating group, which would stabilize a positive charge at the benzylic position through resonance. This stabilization favors an S(_N)1 pathway, which proceeds through a carbocation intermediate.

In a study on the solvolysis of 4-methoxybenzyl chloride in liquid ammonia (B1221849), the rate was found to increase with the addition of salts like KClO(_4), which enhances the ionizing power of the solvent and stabilizes the transition state. researchgate.net A similar effect would be expected for this compound. Computational studies on the reaction of 4-methoxybenzyl bromide have suggested that the initial nucleophilic displacement can proceed favorably via an S(_N)1 fashion, with this step being rate-determining. nih.gov

Table 1: Representative Kinetic Data for Solvolysis of Substituted Benzyl Bromides

| Substituent (para) | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

| H | Methanol (B129727) | 35.0 | 1.23 x 10⁻⁵ |

| CH₃ | Methanol | 35.0 | 1.51 x 10⁻⁴ |

| OCH₃ | Methanol | 35.0 | (too fast to measure) |

| NO₂ | Methanol | 35.0 | 1.10 x 10⁻⁶ |

This table presents illustrative data from studies on various benzyl bromides to highlight substituent effects; data for this compound specifically is not available in the cited literature. koreascience.kr

Analysis of Stereochemical Outcomes in Substitutions

The stereochemical outcome of a nucleophilic substitution reaction at a chiral benzylic carbon provides critical information about the operative mechanism.

S(_N)2 Mechanism : If the reaction proceeds via a direct, one-step S(_N)2 mechanism, it will result in an inversion of the stereochemical configuration at the benzylic center. This is because the nucleophile attacks from the side opposite to the leaving group (backside attack). pressbooks.publibretexts.orgmasterorganicchemistry.com

S(_N)1 Mechanism : Conversely, an S(_N)1 mechanism involves the formation of a planar, achiral carbocation intermediate. The subsequent attack of the nucleophile can occur from either face of this intermediate, leading to a racemic mixture of products (both retention and inversion of configuration). youtube.com

Given the electron-donating nature of the 4-(methoxymethoxy) group, which stabilizes a benzylic carbocation, reactions of this compound, especially with weak nucleophiles in polar protic solvents, are likely to have significant S(_N)1 character, leading to racemization if a chiral starting material were used. However, with strong, high-concentration nucleophiles in polar aprotic solvents, the S(_N)2 pathway with inversion of configuration can be favored.

Coupling Reactions and Metal-Catalyzed Processes

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds.

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Stille)

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, the reaction would typically involve a boronic acid or ester. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond, which for benzylic halides, can proceed with inversion of stereochemistry. wikipedia.org This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org A procedure for benzylic Suzuki-Miyaura cross-coupling under microwave conditions has been developed, highlighting the utility for coupling heterocyclic compounds. nih.gov

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. byjus.comwikipedia.org The mechanism involves oxidative addition of the palladium(0) catalyst to the benzylic bromide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination forms the substituted alkene product, and reductive elimination regenerates the catalyst. byjus.comrsc.org Benzylic halides are known to be suitable electrophiles for this reaction. wikipedia.orgnih.gov

Stille Reaction : This reaction couples an organotin compound with an organohalide. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca Stereoretentive Stille cross-coupling reactions have been developed for secondary alkyl azastannatranes, indicating the potential for stereochemical control in related systems. nih.gov

Table 2: General Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Mechanistic Steps | Substrate for Coupling |

| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination | Organoboron compounds |

| Heck | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination | Alkenes |

| Stille | Oxidative Addition, Transmetalation, Reductive Elimination | Organotin compounds |

Alkylation Reactions with Diverse Nucleophiles

This compound is a potent alkylating agent for a wide range of nucleophiles, including amines (N-nucleophiles), thiols (S-nucleophiles), and carbanions (C-nucleophiles). These reactions typically proceed via an S(_N)2 mechanism, particularly with strong nucleophiles.

Quantum-chemical analysis of the nucleophilic substitution of benzyl bromide with S- and O-anions generated from 2-thiouracil (B1096) has been studied, providing a theoretical framework for understanding the reactivity with heteroatomic nucleophiles. researchgate.net Experimental and quantum mechanical studies of the reaction between substituted benzyl bromides and benzylamine (B48309) in methanol have also been conducted, confirming the applicability of the Hammett relationship to these systems. researchgate.net

Mechanistic Insights into Transformations of the Methoxymethoxy Moiety

The methoxymethoxy (MOM) group is an acetal (B89532) that serves as a protecting group for the phenolic hydroxyl function. Its stability and cleavage are key considerations in synthetic planning.

The deprotection of MOM ethers is typically achieved under acidic conditions. wikipedia.org The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a hemiacetal and a resonance-stabilized oxocarbenium ion. The hemiacetal then decomposes to release the free phenol (B47542) and formaldehyde. A variety of acidic reagents can be employed, including strong protic acids (like HCl or H₂SO₄) and Lewis acids. wikipedia.org

Mild deprotection methods have been developed to avoid harsh acidic conditions that might affect other sensitive functional groups in the molecule. For instance, the use of solid acid catalysts, such as Wells-Dawson heteropolyacid, has been shown to efficiently deprotect phenolic MOM ethers under mild conditions. nih.govresearchgate.net Additionally, chemoselective transformations of aromatic MOM ethers using trialkylsilyl triflates and 2,2'-bipyridyl have been reported, which proceed through a different mechanism involving the formation of a silyl (B83357) ether intermediate. nih.gov

Table 3: Common Reagents for the Deprotection of MOM Ethers

| Reagent Type | Examples | General Conditions |

| Protic Acids | HCl, H₂SO₄, Trifluoroacetic Acid | Aqueous or alcoholic solutions |

| Lewis Acids | BBr₃, TiCl₄, ZnBr₂ | Aprotic solvents (e.g., CH₂Cl₂) |

| Solid Acids | Wells-Dawson Heteropolyacid | Heterogeneous, mild conditions |

| Silyl Reagents | TMSOTf / 2,2'-bipyridyl | Aprotic solvents, mild conditions |

Strategic Applications in Complex Organic Synthesis

Role in Total Synthesis of Natural Products

The structural complexity and biological significance of natural products present a formidable challenge to synthetic chemists. 1-(Bromomethyl)-4-(methoxymethoxy)benzene has proven to be a crucial precursor in the stereoselective and efficient construction of several complex natural product scaffolds.

Precursor for Alkaloids (e.g., Tubocurine, Curine)

A significant application of this compound is demonstrated in the total synthesis of the bisbenzylisoquinoline alkaloids (±)-tubocurine and (±)-curine. In these multi-step syntheses, the compound serves as a key building block for the introduction of a protected hydroxyphenylmethyl moiety.

The synthesis involves the coupling of two substituted benzylisoquinoline units. This compound is utilized in the preparation of one of these key fragments. The bromomethyl group allows for the alkylation of a nucleophilic carbon, forming a crucial carbon-carbon bond that constitutes the backbone of the isoquinoline (B145761) structure. The MOM ether at the para-position ensures that the phenolic hydroxyl group remains unreactive during this and subsequent transformations. This protecting group is carried through several synthetic steps and is typically removed in the final stages of the synthesis under acidic conditions to reveal the natural product. The strategic use of this MOM-protected building block is instrumental in achieving the total synthesis of these complex alkaloids.

| Natural Product | Role of this compound | Key Reaction Type |

| (±)-Tubocurine | Precursor for the "western" half of the molecule | C-alkylation |

| (±)-Curine | Precursor for the "western" half of the molecule | C-alkylation |

Intermediacy in the Construction of Other Biologically Relevant Molecular Scaffolds

Beyond bisbenzylisoquinoline alkaloids, the utility of this compound extends to the synthesis of other biologically relevant molecular scaffolds. Its ability to introduce a protected phenol (B47542) functionality makes it a versatile reagent in the construction of various phenolic natural products and their analogues. For instance, isoquinoline alkaloids, a broad class of natural products with diverse pharmacological activities, can be synthesized using strategies that employ MOM-protected benzyl (B1604629) bromides. researchgate.net The MOM group's stability to a range of reaction conditions allows for extensive molecular elaborations before its cleavage to yield the final target.

Building Block in Medicinal Chemistry Research

In the quest for novel therapeutics, medicinal chemists rely on a toolbox of versatile building blocks to construct libraries of compounds for biological screening. This compound serves as a valuable scaffold in this endeavor, enabling the synthesis of advanced pharmaceutical intermediates and facilitating structure-activity relationship studies.

Contribution to Structure-Activity Relationship Studies via Derivatization

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery. Derivatization, the process of structurally modifying a lead compound, is a key strategy in SAR studies. This compound is an excellent tool for this purpose. By reacting it with a lead compound containing a nucleophilic functional group (e.g., an alcohol, amine, or thiol), a series of analogues bearing the 4-(methoxymethoxy)benzyl group can be generated.

Subsequent deprotection of the MOM group to the corresponding phenol allows for further modifications at this position. This systematic derivatization enables researchers to probe the importance of the phenolic hydroxyl group and the steric and electronic effects of substituents at the para-position of the benzyl ring on the compound's biological activity. This information is crucial for optimizing the lead compound's potency, selectivity, and pharmacokinetic profile.

Utilization in Materials Science and Polymer Chemistry

The unique chemical properties of this compound also lend themselves to applications in the fields of materials science and polymer chemistry. The ability to introduce a protected functional group that can be later unveiled allows for the synthesis of functional materials with tailored properties.

While direct polymerization of this compound is not common, it can be used to functionalize existing polymers or to synthesize monomers for subsequent polymerization. For instance, the bromomethyl group can be used to graft the 4-(methoxymethoxy)benzyl moiety onto a polymer backbone through nucleophilic substitution reactions. Subsequent removal of the MOM protecting group would then yield a polymer with pendant phenolic groups. These phenolic functionalities can significantly alter the polymer's properties, such as its solubility, thermal stability, and ability to participate in hydrogen bonding. Such functionalized polymers have potential applications in areas like membranes, resins, and as supports for catalysts or reagents.

Monomer Synthesis for Advanced Polymeric Architectures

The compound this compound serves as a crucial building block in the synthesis of monomers for advanced polymeric architectures. Its utility stems from the presence of the reactive bromomethyl group, which can act as an initiation site for various controlled polymerization techniques, and the methoxymethoxy (MOM) protected phenol, which allows for solubility and subsequent functionalization. This dual functionality enables the creation of complex, well-defined polymer structures such as star polymers and graft copolymers.

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), are frequently employed to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions. In this context, this compound can be utilized to create functional initiators. For instance, multi-functional core molecules can be synthesized and subsequently reacted with this compound to introduce multiple initiation sites. This "core-first" approach allows for the synthesis of star polymers where multiple polymer arms grow from a central core. The methoxymethoxy group enhances the solubility of the initiator and the resulting polymer during polymerization.

Alternatively, the bromomethyl functionality can be used in the "arm-first" method. In this approach, linear polymer chains are first synthesized with a reactive end group that can then be coupled to a multifunctional core. While not a direct monomer in this case, derivatives of this compound can be incorporated into the core molecule.

Furthermore, this compound is instrumental in the synthesis of graft copolymers. A polymer backbone can be synthesized with pendant groups that are subsequently converted to bromomethyl sites. These sites can then initiate the growth of side chains, resulting in a graft copolymer. The methoxymethoxy group can be carried through the synthesis and later deprotected to introduce hydroxyl functionalities along the grafted chains, leading to materials with tailored properties.

The Gilch polymerization is another relevant method where derivatives of this compound can be used to produce hyperbranched poly(p-phenylene vinylene) (PPV) derivatives. nih.gov By using a combination of monomers, including those with multiple bromomethyl groups, highly branched and soluble conjugated polymers can be obtained. nih.gov

Table 1: Application of Bromomethylbenzene Derivatives in Advanced Polymer Architectures

| Polymer Architecture | Synthetic Strategy | Role of Bromomethylbenzene Derivative | Key Advantages |

|---|---|---|---|

| Star Polymers | "Core-First" using ATRP | Forms a multifunctional initiator core | Controlled growth of polymer arms, well-defined structure |

| Graft Copolymers | "Grafting-from" | Acts as an initiation site on the polymer backbone | Control over graft density and side-chain length |

Precursors for Conjugated Systems and Functional Materials

This compound is a valuable precursor for the synthesis of conjugated systems, particularly substituted poly(p-phenylene vinylene)s (PPVs). wikipedia.orgrsc.org PPVs are a class of conducting polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. wikipedia.orgresearchgate.net The properties of PPV can be tuned by introducing substituents onto the phenyl ring.

The methoxymethoxy group in this compound serves two primary purposes in the synthesis of functional conjugated materials. Firstly, the presence of this alkoxy group generally enhances the solubility of the resulting PPV derivative in common organic solvents. nih.gov This improved solubility is crucial for the solution-based processing and fabrication of thin films for electronic devices. Unsubstituted PPV is often insoluble and intractable, limiting its processability.

Secondly, the methoxymethoxy group is a well-known protecting group for a hydroxyl functionality. This allows for the synthesis of a soluble and processable precursor polymer. Following polymerization and film formation, the MOM group can be cleaved under acidic conditions to reveal a hydroxyl group. This post-polymerization modification yields a functionalized conjugated polymer, a phenolic PPV, with altered electronic properties and the potential for further chemical modification.

The introduction of hydroxyl groups into the PPV backbone can significantly impact the material's properties. For instance, the hydroxyl groups can participate in hydrogen bonding, influencing the polymer's morphology and intermolecular interactions. Furthermore, these functional groups can be used as reactive sites for grafting other molecules or for sensing applications. For example, the fluorescence of hydroxyl-functionalized conjugated polymers can be sensitive to pH, making them potential candidates for chemical sensors. mdpi.comub.ac.id

The synthesis of these functionalized PPVs is often achieved through precursor routes like the Gilch route. nih.gov In a typical synthesis, this compound is polymerized in the presence of a strong base to yield the MOM-protected PPV derivative. Subsequent treatment with acid affords the desired hydroxyl-functionalized PPV.

Table 2: Properties and Applications of Functionalized Poly(p-phenylene vinylene)s Derived from this compound

| Functional Group | Key Property | Potential Application |

|---|---|---|

| Methoxymethoxy | Enhanced solubility and processability | Solution-processed thin films for OLEDs |

Methoxymethoxy Mom Group in Protecting Group Chemistry

Introduction of the Methoxymethoxy Protecting Group in Substrate Preparation

The formation of a methoxymethyl ether from an alcohol is a cornerstone of many synthetic strategies. The choice of methodology for this transformation is often dictated by the specific substrate and the presence of other functional groups.

Methodologies for O-MOM Ether Formation

Several reliable methods have been developed for the introduction of the MOM protecting group. A common and traditional approach involves the use of chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. adichemistry.comwikipedia.org However, due to the carcinogenic nature of MOMCl, alternative, safer methods are often preferred. tandfonline.comorganic-chemistry.org

One such alternative is the reaction of an alcohol with dimethoxymethane (B151124), also known as methylal, under acidic conditions. total-synthesis.comadichemistry.com This acetal (B89532) exchange reaction is driven to completion by using an excess of dimethoxymethane. total-synthesis.com Another approach involves the in situ generation of MOMCl from an acyl chloride and dimethoxymethane, which can then react directly with the alcohol, minimizing exposure to the hazardous reagent. google.com

The following table summarizes common reagents and conditions for the formation of MOM ethers:

| Reagent System | Base/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | A widely used but hazardous method. adichemistry.comwikipedia.org |

| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Suitable for forming the alkoxide first. total-synthesis.comadichemistry.com |

| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P2O5) | Chloroform (CHCl3) | An alternative to the carcinogenic MOMCl. adichemistry.com |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Effective, but may not be suitable for acid-sensitive substrates. adichemistry.com |

| Methoxymethyl acetate | Zinc chloride | Dichloromethane (DCM) | A mild and effective method. oocities.org |

Chemoselectivity Considerations in Polyfunctionalized Substrates

In molecules containing multiple hydroxyl groups or other nucleophilic sites, the selective protection of a specific alcohol is a significant challenge. The inherent reactivity of different types of alcohols—primary, secondary, and tertiary—plays a crucial role in chemoselectivity. Primary alcohols are generally the most reactive and are therefore the easiest to protect. chemistrytalk.org

For instance, in a molecule containing both a primary and a secondary alcohol, it is often possible to selectively protect the primary alcohol by carefully controlling the reaction conditions and stoichiometry of the reagents. In some cases, intramolecular hydrogen bonding can influence the reactivity of a hydroxyl group, leading to unexpected selectivity. For example, a hydroxyl group that is hydrogen-bonded to a nearby carbonyl group may be less available for reaction. masterorganicchemistry.com

Furthermore, certain reagents and conditions can be employed to selectively protect alcohols in the presence of phenols. For example, the use of dimethoxymethane with ZrO(OTf)2 has been shown to selectively protect alcohols over phenols. reddit.com Conversely, standard tert-butyldimethylsilyl (TBDMS) protection conditions often show selectivity for phenols. reddit.com The regioselective protection of a more sterically hindered alcohol in a vicinal diol can be achieved through a multi-step process involving the formation of an intermediate orthoester followed by reductive cleavage. thieme-connect.de

Chemoselective Deprotection Strategies for MOM Ethers

The removal of the MOM group is as critical as its introduction, and the ability to do so without affecting other protecting groups or sensitive functionalities is a hallmark of a well-designed synthetic route.

Acid-Catalyzed Hydrolysis Protocols

The MOM group is an acetal and is therefore susceptible to cleavage under acidic conditions. adichemistry.com This is the most common method for its removal. The reaction is typically carried out by treating the MOM ether with a dilute acid in a protic solvent. adichemistry.comyoutube.com The mechanism involves protonation of one of the ether oxygens, making it a better leaving group. masterorganicchemistry.comyoutube.com Subsequent attack by water or another nucleophile leads to the formation of a hemiacetal, which then decomposes to the free alcohol and formaldehyde. total-synthesis.com

A variety of acids can be used for this purpose, ranging from strong mineral acids like hydrochloric acid (HCl) to milder organic acids like p-toluenesulfonic acid (p-TsOH). adichemistry.comuwindsor.ca The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile groups. For example, pyridinium (B92312) p-toluenesulfonate (PPTS) is a milder alternative that can be used for sensitive substrates. total-synthesis.com

The following table outlines common acidic conditions for MOM deprotection:

| Acid | Solvent | Typical Conditions |

|---|---|---|

| Hydrochloric acid (HCl) | Methanol (B129727) or Ethanol/Water | Often used in trace amounts at elevated temperatures. adichemistry.com |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | A strong acid for more robust substrates. total-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol | A milder option for acid-sensitive molecules. total-synthesis.com |

| Silica-supported sodium hydrogen sulfate | - | A heterogeneous catalyst for chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org |

Lewis Acid-Mediated Cleavage (e.g., Boron Tribromide)

In addition to Brønsted acids, Lewis acids can also be employed for the cleavage of MOM ethers. wikipedia.org Boron tribromide (BBr₃) is a particularly effective reagent for this transformation, especially for the demethylation of aryl methyl ethers. masterorganicchemistry.comcommonorganicchemistry.comnih.gov The mechanism of BBr₃-mediated ether cleavage involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.edu

Other Lewis acids, such as zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propylthiol (n-PrSH), can also be used for the rapid and selective deprotection of MOM ethers under mild conditions. researchgate.netthieme-connect.com This method is often highly selective and can be used in the presence of other labile protecting groups. thieme-connect.com

Orthogonal Deprotection Approaches in Multistep Synthesis

In the synthesis of complex molecules with multiple protecting groups, the ability to selectively remove one protecting group while leaving others intact is crucial. This concept is known as orthogonal protection. rsc.org The MOM group's lability to acid allows for its selective removal in the presence of protecting groups that are stable to acid but cleaved under other conditions, such as benzyl (B1604629) (Bn) ethers (removed by hydrogenolysis) or silyl (B83357) ethers (removed by fluoride (B91410) ions). uwindsor.calibretexts.org

For instance, it is possible to selectively cleave a MOM group with mild acid while a p-methoxybenzyl (PMB) group, which is also acid-labile, remains intact under carefully controlled conditions. total-synthesis.com Similarly, the selective deprotection of an aromatic MOM ether can be achieved in the presence of an aliphatic MOM ether by using triethylsilyl triflate (TESOTf) and 2,2'-bipyridyl, which converts the aromatic MOM ether to a TES ether while the aliphatic MOM ether is later cleaved upon the addition of water. nih.gov The strategic use of different protecting groups with distinct cleavage conditions allows for a high degree of control and flexibility in complex synthetic endeavors.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(Bromomethyl)-4-(methoxymethoxy)benzene, both ¹H and ¹³C NMR provide complementary information to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals reveal the electronic environment, number of neighboring protons, and the relative number of protons, respectively. wiley.com The expected ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the four types of protons in the molecule. The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ha) | ~7.35 | Doublet (d) | 2H |

| Aromatic (Hb) | ~7.00 | Doublet (d) | 2H |

| -O-CH₂-O- | ~5.15 | Singlet (s) | 2H |

| -CH₂Br | ~4.50 | Singlet (s) | 2H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. wiley.com Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the total carbon count and the nature of each carbon's chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | ~158 |

| C-C (Aromatic, ipso to CH₂Br) | ~136 |

| CH (Aromatic) | ~129 |

| CH (Aromatic) | ~117 |

| -O-CH₂-O- | ~94 |

| -OCH₃ | ~56 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition through high-resolution mass spectrometry (HRMS), and deduce structural information from its fragmentation patterns.

The molecular formula for this compound is C₉H₁₁BrO₂. The presence of bromine is readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular ion (with ⁷⁹Br) | ~230 |

| [M+2]⁺ | Molecular ion (with ⁸¹Br) | ~232 |

| [M-Br]⁺ | Loss of Bromine radical | ~151 |

| [M-OCH₃]⁺ | Loss of methoxy (B1213986) radical | ~199/201 |

| [M-CH₂OCH₃]⁺ | Loss of methoxymethyl radical | ~185/187 |

Note: m/z values are for the most abundant isotopes. The presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

The fragmentation pattern would likely involve the facile cleavage of the C-Br bond to yield a stable benzylic carbocation. Further fragmentation could involve the loss of the methoxymethyl group or parts thereof.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present, making it an effective tool for qualitative analysis.

The IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium |

| C-O (Ether) | Stretch | 1250-1050 | Strong |

Note: These are typical ranges for the specified functional groups. libretexts.org, libretexts.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Flash Chromatography are commonly used.

Gas Chromatography (GC) GC is suitable for analyzing thermally stable and volatile compounds. This compound can be analyzed by GC to determine its purity by separating it from starting materials, byproducts, or residual solvents. A non-polar or medium-polarity capillary column would typically be used, with detection by a Flame Ionization Detector (FID).

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for both purity assessment and preparative separation. sielc.com A reversed-phase (RP) HPLC method is often suitable for a compound of this nature. sielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Flash Chromatography For the purification of this compound on a laboratory scale, flash column chromatography is the method of choice. orgsyn.org This technique uses a stationary phase like silica (B1680970) gel and a mobile phase (eluent), typically a mixture of non-polar and polar solvents. The polarity of the eluent is optimized to achieve effective separation of the target compound from impurities.

Summary of Chromatographic Methods

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Eluent |

|---|---|---|---|

| GC | Purity Assessment | Polysiloxane-based (e.g., DB-5) | Inert gas (e.g., He, N₂) |

| HPLC | Purity Assessment, Separation | C18 silica gel (Reversed-Phase) | Acetonitrile/Water or Methanol (B129727)/Water |

| Flash Chromatography | Purification | Silica Gel | Hexane/Ethyl Acetate gradient |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(bromomethyl)-4-(methoxymethoxy)benzene. A common functional used for such studies on organic molecules is B3LYP, often paired with a basis set like 6-311G(d,p) to provide a balance of accuracy and computational cost.

Geometry optimization calculations would reveal the most stable three-dimensional arrangement of the atoms. For this compound, these calculations would likely confirm a largely planar benzene (B151609) ring, with the substituents adopting specific conformations to minimize steric hindrance. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the methoxymethoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the bromomethyl group and the benzene ring, highlighting the electrophilic character of the benzylic carbon and its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms, indicating their electron-rich nature and ability to act as hydrogen bond acceptors. The area around the benzylic bromine and hydrogens would exhibit a more positive potential (blue), suggesting sites prone to nucleophilic interaction.

Table 1: Illustrative Calculated Electronic Properties for this compound

| Property | Representative Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and kinetic stability. |

Note: The values presented in this table are illustrative and represent typical ranges for similar aromatic compounds. They are not based on direct experimental or published computational data for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound over time. These simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system.

Conformational analysis through MD simulations would reveal the rotational dynamics of the methoxymethoxy and bromomethyl groups. The flexibility of the C-O-C-O-C linkage in the methoxymethoxy group allows for multiple conformations. Simulations can determine the relative populations of different conformers and the energy barriers for their interconversion. Similarly, the rotation around the Ar-CH2Br bond can be studied to understand its preferred orientations relative to the benzene ring.

MD simulations of multiple this compound molecules in a condensed phase (either liquid or solid state) can elucidate important intermolecular interactions. Studies on similar bromomethyl-substituted benzenes have highlighted the significance of non-covalent interactions such as C-H···Br and Br···Br contacts in determining the crystal packing. researchgate.netnih.gov For this molecule, one would expect to observe hydrogen bonding involving the methoxymethoxy oxygen atoms and interactions involving the bromine atom, which play a crucial role in the supramolecular assembly. These simulations can provide insights into properties like density, viscosity, and diffusion coefficients.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Description |

|---|---|

| C-H···O | Weak hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atoms of the methoxymethoxy group. |

| C-H···Br | Interactions between C-H bonds and the bromine atom of a neighboring molecule. |

| Br···Br | Halogen bonding interactions between the bromine atoms of adjacent molecules. |

| π···π Stacking | Interactions between the aromatic rings of neighboring molecules. |

Note: This table lists the types of intermolecular interactions that would be expected based on the functional groups present in the molecule.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can be employed to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govwisc.edu By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These predicted spectra are invaluable for assigning peaks in experimentally obtained spectra.

Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be calculated. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretching, C=C aromatic ring vibrations, C-O ether stretches, and the C-Br stretch.

Furthermore, computational chemistry can be used to explore potential reaction pathways. For instance, the nucleophilic substitution at the benzylic carbon is a characteristic reaction for this type of compound. masterorganicchemistry.comlibretexts.org Quantum chemical calculations can be used to model the transition state of such a reaction, for example, with a generic nucleophile. By calculating the activation energy, one can predict the feasibility and rate of the reaction. This provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H (ortho to -CH₂Br) | 7.35 | Doublet |

| Ar-H (ortho to -OMOM) | 6.95 | Doublet |

| -O-CH₂-O- | 5.15 | Singlet |

| -CH₂Br | 4.50 | Singlet |

| -O-CH₃ | 3.45 | Singlet |

Note: These are hypothetical ¹H NMR chemical shift values, estimated based on typical values for similar functional groups. They serve as an illustrative example of what a computational prediction might yield.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Routes

The synthesis of 1-(Bromomethyl)-4-(methoxymethoxy)benzene typically involves the protection of the hydroxyl group of 4-hydroxybenzyl alcohol, followed by the bromination of the benzylic alcohol. Future research is likely to focus on the development of more efficient, selective, and environmentally friendly methods for its preparation.

One promising area of research is the exploration of alternative brominating agents to replace traditional reagents like phosphorus tribromide or N-bromosuccinimide (NBS), which can be hazardous and produce stoichiometric amounts of waste. cambridgescholars.com The development of catalytic bromination methods, utilizing a catalytic source of bromide and an oxidant, could significantly improve the atom economy and reduce the environmental impact of the synthesis.

Furthermore, the optimization of reaction conditions, such as solvent choice and temperature, can lead to higher yields and purity. Microwave-assisted synthesis is an emerging technique that can accelerate reaction times and improve yields for benzylic brominations. rsc.org The application of this technology to the synthesis of this compound could offer a more efficient route.

| Method | Reagents | Advantages | Challenges |

| Traditional Bromination | 4-(methoxymethoxy)benzyl alcohol, PBr₃ or CBr₄/PPh₃ | Well-established methodology. | Use of hazardous reagents, stoichiometric waste generation. |

| Radical Bromination | 4-(methoxymethoxy)toluene, NBS, radical initiator | Good for large-scale synthesis. | Potential for side reactions, use of halogenated solvents. |

| Catalytic Bromination | 4-(methoxymethoxy)benzyl alcohol, catalytic HBr, oxidant (e.g., H₂O₂) | Higher atom economy, greener approach. | Catalyst development and optimization required. |

| Microwave-Assisted Synthesis | 4-(methoxymethoxy)benzyl alcohol, NBS/PPh₃ | Rapid reaction times, often higher yields. researchgate.net | Specialized equipment needed, scalability can be a concern. |

Expansion of Applications in Chemical Biology and Materials Science

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules with potential applications in chemical biology and materials science. The bromomethyl group can be readily converted into a variety of other functional groups through nucleophilic substitution, while the MOM-protected phenol (B47542) can be deprotected to reveal a reactive hydroxyl group.

In chemical biology, this compound could be used as a linker to attach molecules to biomolecules or surfaces. The ability to selectively deprotect the phenol allows for orthogonal functionalization strategies. Future research may explore the use of this compound in the synthesis of probes for studying biological processes or as a component of drug delivery systems.

In materials science, the incorporation of this molecule into polymers or other materials could introduce specific functionalities. For instance, the phenolic hydroxyl group, once deprotected, could be used to modify the surface properties of a material or to act as a point of attachment for other molecules. Research in this area could lead to the development of new functional materials with tailored properties.

Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly being applied to the synthesis and transformation of chemical compounds. For this compound, future research will likely focus on developing more sustainable synthetic methods.

This includes the use of greener solvents, such as diethyl carbonate, as alternatives to halogenated solvents like carbon tetrachloride in bromination reactions. rsc.org Additionally, the development of catalytic systems that can operate under milder conditions and with higher efficiency will be a key area of focus. Another green approach is the in-situ generation of hazardous reagents, such as bromine, to minimize their storage and handling. nih.gov

The development of bromine-less benzylic bromination, using a system such as sodium bromide with an oxidant like hydrogen peroxide under visible light, presents a more environmentally benign alternative. researchgate.net

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Development of catalytic methods to minimize stoichiometric byproducts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic brominating agents with safer alternatives. cambridgescholars.com |

| Safer Solvents and Auxiliaries | Using environmentally benign solvents or solvent-free conditions. rsc.org |

| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

| Use of Renewable Feedstocks | Investigating the synthesis of precursors from bio-based sources. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of reactive intermediates like this compound is particularly well-suited for flow chemistry. The ability to generate and immediately use the compound in a subsequent reaction step can minimize the risks associated with handling and storing this potentially lachrymatory and reactive substance.

Future research will likely focus on developing continuous flow processes for both the synthesis of this compound and its subsequent transformations. nih.govrsc.org This could involve the use of packed-bed reactors containing immobilized reagents or catalysts to simplify purification and product isolation. durham.ac.uk Automated synthesis platforms, which integrate flow chemistry with robotic handling and online analytics, could enable the rapid optimization of reaction conditions and the synthesis of libraries of derivatives for screening in various applications.

Exploration in Catalyst Development and Optimization for Transformations

The development of new and improved catalysts is crucial for expanding the synthetic utility of this compound. This includes catalysts for both the synthesis of the compound and its subsequent transformations.

For the synthesis, research into novel catalysts for benzylic bromination that are more active, selective, and robust is ongoing. This could involve the design of new transition metal catalysts or organocatalysts.

For the transformations of this compound, a wide range of catalytic reactions can be envisaged. For example, palladium-catalyzed cross-coupling reactions of the corresponding organometallic reagent derived from the benzyl (B1604629) bromide are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.org The development of new ligands for these catalysts can improve their performance and expand the scope of possible reactions. sustech.edu.cn Cooperative catalysis, where two or more catalysts work in concert to promote a transformation, is an emerging area that could lead to novel and more efficient ways to functionalize this compound. nih.govacs.org

| Catalytic Transformation | Potential Application with this compound |

| Cross-Coupling Reactions | Formation of new C-C and C-X bonds for the synthesis of complex molecules. |

| Carbonylation | Introduction of a carbonyl group to synthesize carboxylic acid derivatives. acs.org |

| Asymmetric Catalysis | Enantioselective functionalization to produce chiral compounds. |

| Photoredox Catalysis | Generation of radical intermediates for novel bond formations. organic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Bromomethyl)-4-(methoxymethoxy)benzene, and how are reaction conditions optimized?

- The compound is typically synthesized via alkylation or coupling reactions . For example, bromomethyl-substituted aromatic compounds are often prepared using brominating agents like NBS (N-bromosuccinimide) under radical initiation or via nucleophilic substitution. A related method involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 1-Bromo-4-(1-propynyl)benzene, where aryl halides react with alkynyl Grignard reagents .

- Optimization factors : Temperature (e.g., inert atmosphere at 60–80°C), solvent choice (THF or DMF for polar intermediates), and catalyst loading (e.g., 2–5 mol% Pd catalysts). Purification often involves column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound validated?

- Analytical techniques :

- NMR spectroscopy : Key signals include the methoxymethoxy group (δ ~3.3–3.5 ppm for OCH3 and δ ~4.6–5.0 ppm for OCH2O) and bromomethyl protons (δ ~4.3–4.5 ppm) .

- Mass spectrometry : Molecular ion peaks should align with the molecular weight (e.g., 245.05 g/mol for C9H10BrO2) .

- HPLC : Purity >95% is standard for research-grade material, with retention times compared to standards .

Q. What safety protocols are critical when handling this compound?

- Hazards : Skin/eye irritation and potential toxicity (similar to 4-(Bromomethyl)benzaldehyde, where toxicological data are incomplete) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C. First-aid measures include flushing eyes with water for 15 minutes and washing skin with soap .

Advanced Research Questions

Q. How does the methoxymethoxy group influence reactivity in cross-coupling reactions?

- The methoxymethoxy (-OCH2OCH3) group acts as a protecting group for hydroxyl functionalities, enhancing stability during harsh reactions. However, it may sterically hinder coupling at the para position. Comparative studies with 4-(Trifluoromethoxy)benzyl bromide show that electron-withdrawing substituents reduce nucleophilic substitution rates, whereas methoxymethoxy’s electron-donating nature could favor electrophilic aromatic substitution .

Q. What are the challenges in achieving regioselective functionalization of this compound?

- Competing pathways : Bromomethyl groups are prone to elimination or unintended nucleophilic attack. For example, in Suzuki-Miyaura couplings, competing debromination can occur if base strength is excessive.

- Solutions : Use mild bases (e.g., K2CO3 instead of NaOH) and low temperatures. A study on 1-Bromo-4-(1-propynyl)benzene achieved >90% regioselectivity by optimizing Pd catalyst ligands (e.g., XPhos) .

Q. How can computational modeling aid in predicting reaction outcomes with this compound?

- DFT calculations predict transition states for SN2 bromomethyl displacement (activation energy ~25–30 kcal/mol). Docking studies with enzymes (e.g., ADAM-17 inhibitors) suggest the methoxymethoxy group enhances binding affinity via hydrophobic interactions .

Key Methodological Recommendations

- Synthesis : Prioritize Pd-catalyzed coupling for scalability (>80% yield reported for similar compounds) .

- Characterization : Combine NMR and HRMS to confirm substitution patterns and rule out isomers.

- Safety : Conduct reactivity screening (e.g., DSC for thermal stability) before large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.